molecular formula C9H8N2O2S B034799 Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 111042-90-1

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B034799
CAS No.: 111042-90-1
M. Wt: 208.24 g/mol
InChI Key: FFHLOZJKPAWEAX-UHFFFAOYSA-N
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Description

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused thieno-pyridine ring system, which imparts unique chemical and biological properties. It is often used as a building block in the synthesis of various bioactive molecules and has shown potential in pharmaceutical applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. In this method, this compound is coupled with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . Another method involves microwave-assisted synthesis, which offers a rapid and efficient route to the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of nitro groups yields amino derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders and various cancers.

Case Study: Cancer Treatment

Research indicates that compounds derived from this structure can inhibit the IκB kinase (IKK) complex, which plays a vital role in inflammatory and autoimmune diseases as well as cancer progression. Specific compounds have been shown to block the transcription of pro-inflammatory cytokines and are being explored for their efficacy against various cancers including breast, lung, and pancreatic cancers .

Biochemical Research

In biochemical applications, this compound is employed to study enzyme interactions and metabolic pathways. Its ability to interact with biological systems provides insights into cellular processes and potential therapeutic targets.

Research Insights

Studies have demonstrated that derivatives of this compound can modulate enzyme activity related to inflammation and cell proliferation. This modulation is critical for understanding disease mechanisms at a molecular level .

Material Science

In material science, this compound contributes to the development of organic semiconductors. These materials are essential for advancing electronic devices and renewable energy technologies.

Application Example

The compound's unique electronic properties make it suitable for use in organic photovoltaics and light-emitting diodes (LEDs), where high efficiency and stability are required .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals that enhance crop resilience and yield.

Impact on Food Security

Research has indicated that formulations containing this compound can improve plant stress tolerance under adverse conditions such as drought or salinity . This is crucial for addressing challenges in food security and sustainable agriculture.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its use aids in the accurate quantification of similar compounds within complex mixtures.

Standardization Benefits

Utilizing this compound as a standard enhances the reliability of analytical methods used in both research and quality control settings .

Data Table: Summary of Applications

Application AreaKey UsesNotable Outcomes
PharmaceuticalIntermediate for drugs targeting cancer & neurological disordersInhibition of IKK; potential cancer therapies
Biochemical ResearchStudying enzyme interactions & metabolic pathwaysInsights into disease mechanisms
Material ScienceDeveloping organic semiconductorsEnhanced efficiency in electronic devices
Agricultural ChemistryFormulating agrochemicalsImproved crop resilience under stress conditions
Analytical ChemistryStandard in chromatographic techniquesAccurate quantification of similar compounds

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an amino group, which enhances its biological activity. Its ability to inhibit tumor cell growth and induce apoptosis distinguishes it from other similar compounds .

Biological Activity

Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hepatotoxicity. This article summarizes the findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

This compound and its derivatives have been primarily studied for their anti-cancer properties, particularly against hepatocellular carcinoma (HCC) and other tumor types. The compound exhibits significant cytotoxic effects on various cancer cell lines while demonstrating a relatively low toxicity profile towards non-tumor cells.

Anti-Hepatocellular Carcinoma Activity

A pivotal study evaluated the anti-HCC activity of multiple derivatives of this compound using human HepG2 cells. The results indicated that:

  • Compound 2f was the most potent derivative, with a GI50 value of 1.2 mM , outperforming the positive control ellipticine (GI50 = 2.9 mM) while showing no hepatotoxicity (PLP1 GI50 > 125 mM) .
  • Treatment with compound 2f led to a cell cycle arrest in the G2/M phase, indicating a potential mechanism of action that does not primarily involve apoptosis .

The mechanism by which this compound exerts its effects involves several pathways:

  • Cell Cycle Modulation : The compound alters the cell cycle distribution in HepG2 cells, decreasing the percentage of cells in the S phase and increasing those in G2/M phase .
  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) analyses have been performed to understand the interactions between these compounds and their biological targets. These studies suggest that structural modifications significantly impact both anti-HCC activity and hepatotoxicity .

Comparative Biological Activity

The following table summarizes key findings from various studies on this compound derivatives:

CompoundGI50 (HepG2)Hepatotoxicity (PLP1)Mechanism of Action
2f1.2 mM>125 mMG2/M arrest
Ellipticine2.9 mM3.3 mMApoptosis
Other DerivativesVariesVariesVaries

Cytotoxicity and Antitumor Effects

In addition to HCC, this compound derivatives have shown promise against other cancer types:

  • Triple-Negative Breast Cancer (TNBC) : A study highlighted that certain derivatives significantly inhibited cell proliferation in MDA-MB-231 cells, with notable effects on cell cycle phases . These compounds demonstrated a capacity to reduce tumor size in in vivo models.

Antioxidant and Antimicrobial Properties

Research has also explored the antioxidant properties of these compounds. For instance:

  • The inhibition of lipid peroxidation indicates potential antioxidant activity , which may contribute to their overall therapeutic efficacy .
  • Some derivatives have exhibited antimicrobial properties, further expanding their potential applications beyond oncology .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives:

  • In Vitro Evaluation : A comprehensive study assessed thirty-two derivatives for their anti-HCC activity and hepatotoxicity using HepG2 and PLP1 cell lines. Compounds with amino-substituted benzene moieties showed promising results with strong anti-HCC activity and minimal toxicity .
  • In Vivo Models : Studies involving chick chorioallantoic membrane (CAM) models demonstrated that specific derivatives could significantly reduce tumor size, suggesting effective antitumor activity in a biological context .

Properties

IUPAC Name

methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-6(10)7-5(14-8)3-2-4-11-7/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHLOZJKPAWEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549608
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-90-1
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111042-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of compound 145-C (23.41 g, 169.0 mmol) in acetonitrile (170 mL) was added methyl thioglycolate (16.2 mL, 178 mmol) and K2CO3 (46.72 g, 338 mmol). The mixture was heated under reflux for 3 h then filtered hot and the filter cake rinsed with acetonitrile. The filter cake was suspended in refluxing acetonitrile, filtered hot, and rinsed with additional acetonitrile. The combined filtrates were evaporated in vacuo, the residue triturated with warm water (250 mL), filtered, and rinsed with water. The solid was dissolved in warm methanol (500 mL), treated with charcoal, filtered, and evaporated in vacuo. The residue was triturated with ethanol (25 mL), filtered, washed with ethanol (25 mL), and dried in vacuo to afford compound 145-D as a brown powder (21.65 g, 62%). 1H-NMR (DMSO-d6): δ 3.83 (s, 3H), 6.91 (s, 2H), 7.52-7.59 (m, 1H), 8.40 (dd, 1H), 8.69 (dd, 1H); MS: m/z 209.1 (MH+).
Quantity
23.41 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Name
Quantity
46.72 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-chloropyridine-2-carbonitrile (C-1) (1.01 g, 7.29 mmol) and K2CO3 (1.10 g, 7.96 mmol) in DMF (10 mL) and water (1 mL) was added methyl thioglycolate (0.709 mL, 7.93 mmol) dropwise. The reaction mixture was stirred at 40° C. for 3 h. The mixture was quenched with cold water (70 mL) and placed on ice to enhance precipitation. The precipitate was collected by filtration to afford the title compound. MS (m/z): 209 (M+1)+.
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.709 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate a promising scaffold for developing new anti-cancer agents?

A1: this compound serves as a versatile starting point for synthesizing diverse compounds with promising anti-cancer activity. [, , ] This is due to its structure, allowing for various modifications at the 3-amino and 6-positions. These modifications influence the compound's interaction with biological targets and its overall efficacy. For instance, researchers have synthesized aminodi(hetero)arylamines by coupling different bromonitrobenzenes to the core structure. [] These derivatives demonstrated growth inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). [] Furthermore, studies on 6-substituted derivatives of this compound have explored their anti-hepatocellular carcinoma activity. [, ] These studies highlight the potential of this scaffold for developing novel anti-cancer therapies.

Q2: How does the structure of aminodi(hetero)arylamines derived from this compound affect their anti-cancer activity?

A2: The structure-activity relationship (SAR) of these derivatives plays a crucial role in their anti-cancer activity. Research indicates that the position of the amino group and the presence of other substituents significantly impact the compound's potency. For example, an aminodi(hetero)arylamine derivative with the NH2 group ortho to the NH and a methoxy group in the para position exhibited the most potent growth inhibitory effects against the tested cancer cell lines, with GI50 values ranging from 1.30 to 1.63 µM. [] This suggests that these specific substitutions enhance the molecule's interaction with its biological target, leading to increased anti-cancer activity.

Q3: Beyond anti-cancer activity, what other therapeutic applications are being explored for this compound derivatives?

A3: In addition to their potential as anti-cancer agents, these derivatives have also shown promise as antioxidants. [] Studies have investigated their radical scavenging activity, lipid peroxidation inhibition, and redox profiles. [] Notably, the aminodiarylamine derivative with the amino group in the para position to the NH exhibited the most potent antioxidant properties, even surpassing the activity of the standard antioxidant Trolox in certain assays. [] This finding suggests that this compound derivatives could be further explored for their potential in treating diseases associated with oxidative stress.

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